

ML418: A Comprehensive Pharmacological Guide for Researchers

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Compound of Interest

Compound Name: ML418

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An in-depth analysis of **ML418**, a potent and selective inhibitor of the Kir7.1 potassium channel, designed for researchers, scientists, and drug development professionals. This guide details its mechanism of action, pharmacological properties, experimental applications, and associated signaling pathways.

ML418 has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] This small molecule inhibitor provides a means to probe the function of Kir7.1 in diverse biological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine contractility.[1][2][3]

Mechanism of Action

ML418 functions as a pore blocker of the Kir7.1 channel.[1][4] Structural and pharmacological data indicate that **ML418** binds within the inner vestibule of the channel, beneath the selectivity filter, thereby physically obstructing the conduction pathway for potassium ions.[4] This blockade leads to a decrease in Kir7.1-mediated potassium currents, resulting in membrane depolarization. The activity of **ML418** is dependent on specific amino acid residues within the channel pore, notably Glutamate 149 and Alanine 150, which are essential for its binding and inhibitory effect.[1][2][3]

Quantitative Pharmacological Data

The pharmacological profile of **ML418** is characterized by its sub-micromolar potency and significant selectivity for Kir7.1 over other Kir channels. The following tables summarize the key quantitative data for **ML418**.

Table 1: In Vitro Potency and Selectivity of **ML418**

| Target | IC50 (μM) | Selectivity vs. Kir7.1 |
|-------------|-----------|------------------------|
| Kir7.1 | 0.31 | - |
| Kir1.1 | >10 | >32-fold |
| Kir2.1 | >10 | >32-fold |
| Kir2.2 | >10 | >32-fold |
| Kir2.3 | >10 | >32-fold |
| Kir3.1/3.2 | >10 | >32-fold |
| Kir4.1 | >10 | >32-fold |
| Kir6.2/SUR1 | 1.9 | ~6-fold |

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

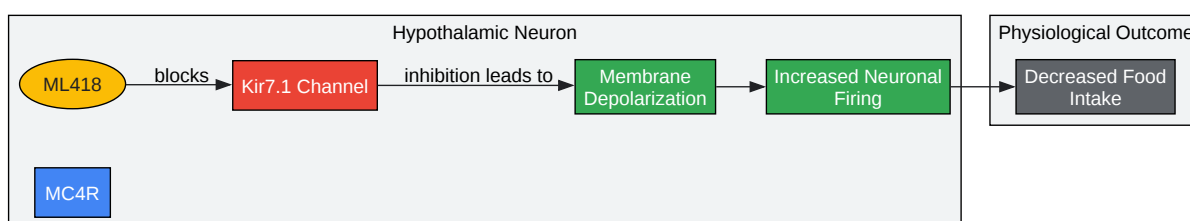
Table 2: In Vivo Pharmacokinetic Properties of **ML418** in Mice

| Parameter | Value |
|-----------------|----------------------------|
| Dosage | 30 mg/kg (intraperitoneal) |
| Cmax | 0.20 μM |
| Tmax | 3 hours |
| Brain:Plasma Kp | 10.9 |

This data highlights the favorable central nervous system (CNS) penetration of **ML418**.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[5\]](#)[\[7\]](#)

Signaling Pathway and Physiological Implications

ML418's inhibition of Kir7.1 has significant implications for cellular signaling and physiological function. In the central nervous system, Kir7.1 is coupled to the melanocortin-4 receptor (MC4R) in hypothalamic neurons.[1][4] Agonist binding to MC4R normally inhibits Kir7.1 activity, leading to neuronal depolarization and an increase in firing rate, which in turn suppresses food intake. By blocking Kir7.1, **ML418** mimics this effect, leading to the activation of MC4R-expressing neurons, a reduction in food intake, and subsequent weight loss.[4]



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Caption: Signaling pathway of **ML418** in hypothalamic neurons.

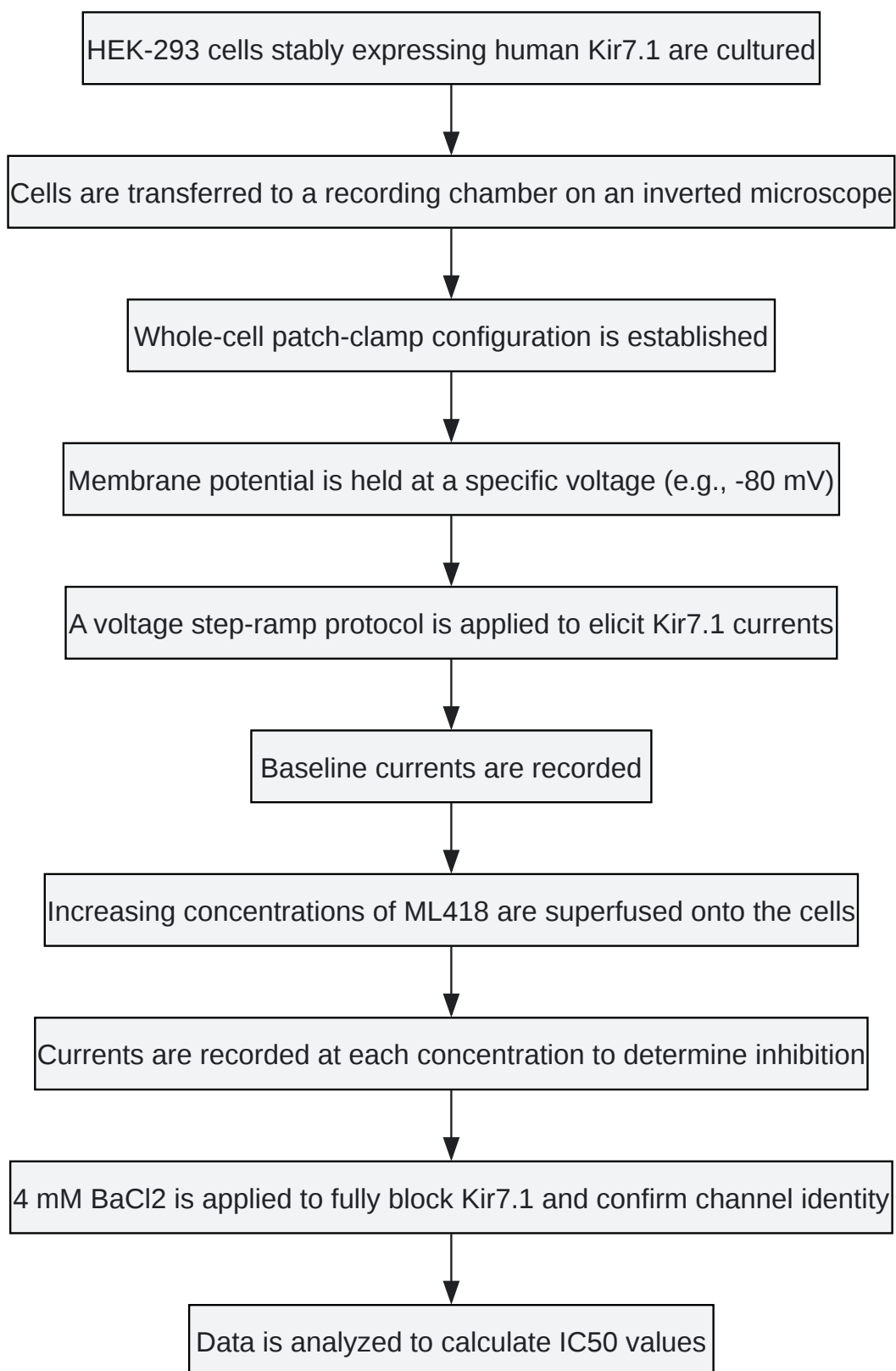
Experimental Protocols

The following are detailed methodologies for key experiments involving **ML418**.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of **ML418** on Kir7.1 currents in a controlled cellular environment.

Workflow:



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Caption: Experimental workflow for electrophysiological recording.

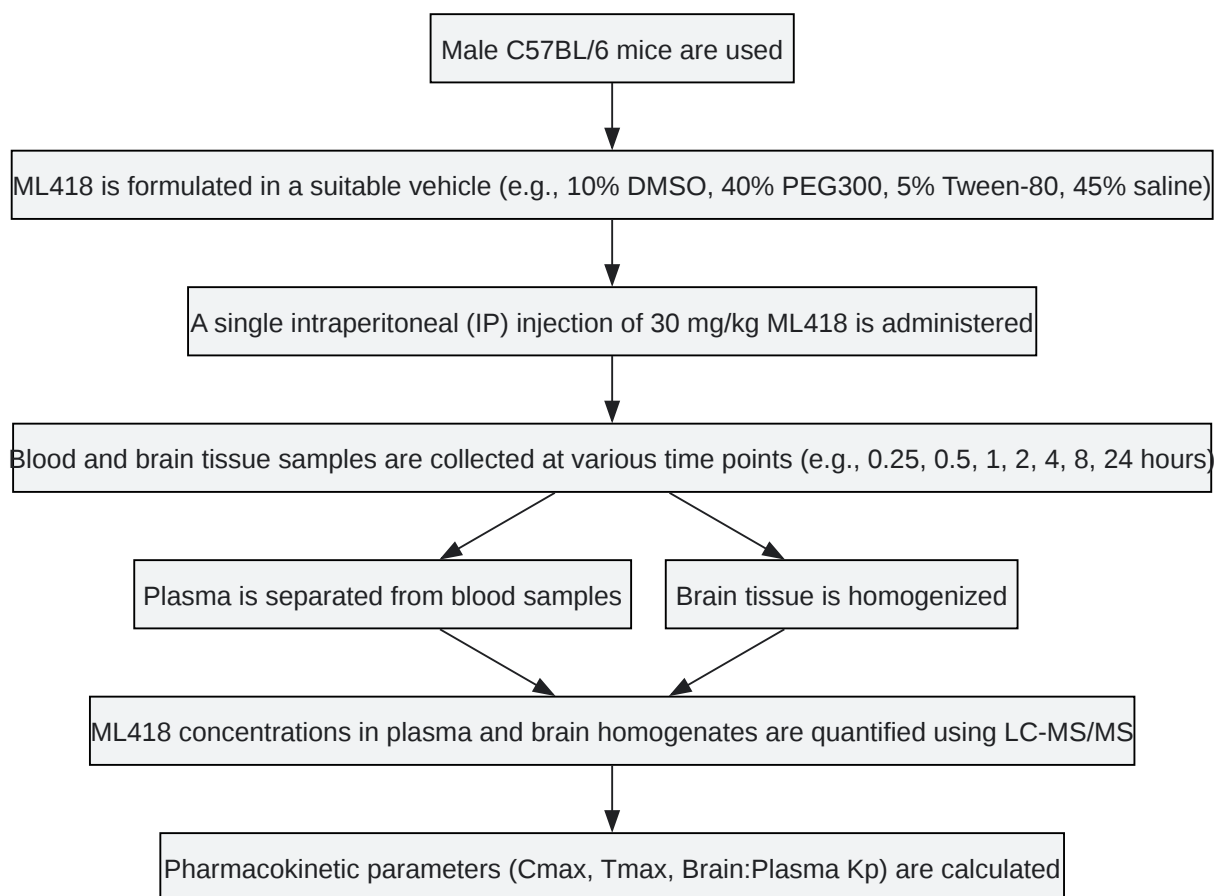
Detailed Steps:

- **Cell Culture:** HEK-293 cells stably expressing human Kir7.1 are cultured in appropriate media.
- **Recording:** Cells are patched in the whole-cell configuration. The external solution contains (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2.
- **Voltage Protocol:** A step-ramp protocol is initiated, stepping the membrane potential to -75 mV for 5 seconds before applying a voltage ramp to measure current.
- **Data Analysis:** Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of **ML418**. The Hill equation is used to fit the data and determine the IC₅₀ value. Cells with less than 90% block by 4 mM BaCl₂ are excluded from the analysis.^[1]

In Vivo Pharmacokinetic Study in Mice

This protocol is designed to assess the absorption, distribution, and plasma concentration of **ML418** over time.

Workflow:



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Caption: Workflow for in vivo pharmacokinetic analysis.

Detailed Steps:

- Animal Model: Male C57BL/6 mice are utilized for the study.
- Drug Administration: **ML418** is administered via a single intraperitoneal injection at a dose of 30 mg/kg.^{[1][7]}

- **Sample Collection:** At predetermined time points post-injection, blood is collected via cardiac puncture, and brains are harvested.
- **Sample Processing:** Blood is processed to obtain plasma. Brain tissue is weighed and homogenized.
- **Quantification:** The concentration of **ML418** in plasma and brain samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Pharmacokinetic parameters are calculated from the concentration-time data. The brain-to-plasma partition coefficient (K_p) is determined to assess CNS penetration.^{[1][5][7]}

Conclusion

ML418 stands as the leading pharmacological tool for the selective inhibition of the Kir7.1 potassium channel.^{[1][2]} Its well-characterized potency, selectivity, and favorable in vivo pharmacokinetic profile, particularly its ability to penetrate the central nervous system, make it an invaluable reagent for elucidating the diverse physiological roles of Kir7.1 in health and disease. The detailed experimental protocols provided herein offer a foundation for researchers to effectively utilize **ML418** in their investigations.

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